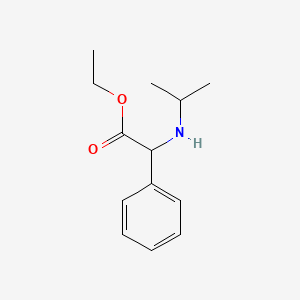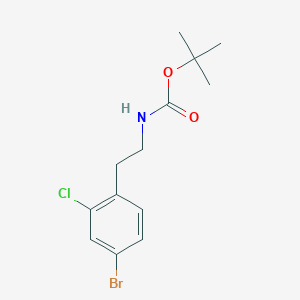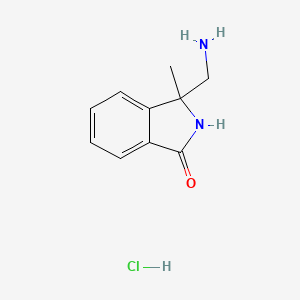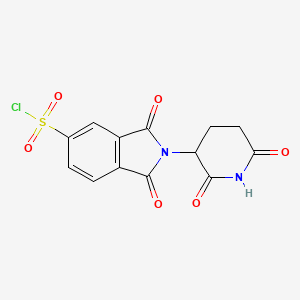
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role in the development of various therapeutic agents, particularly those targeting specific proteins and pathways involved in disease processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and sulfonylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are crucial to achieving the desired purity levels, often exceeding 99% .
化学反应分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .
科学研究应用
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins involved in cancer and other diseases.
Biological Research: The compound is employed in studies investigating protein degradation pathways, particularly those involving cereblon (CRBN) and GSPT1 proteins.
Pharmaceutical Development: It serves as a building block for the synthesis of various therapeutic agents, including those used in the treatment of multiple myeloma and other cancers.
作用机制
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as cereblon (CRBN) and GSPT1 proteins. By modulating the activity of these proteins, the compound can influence various cellular pathways, leading to the degradation of target proteins and the suppression of disease-related processes .
相似化合物的比较
Similar Compounds
Thalidomide: A related compound with similar structural features and applications in medicinal chemistry.
Lenalidomide: Another derivative with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: A third-generation derivative with improved efficacy in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride stands out due to its specific sulfonyl chloride group, which allows for unique substitution reactions and the formation of diverse derivatives. This structural feature enhances its versatility in medicinal chemistry and pharmaceutical research .
属性
分子式 |
C13H9ClN2O6S |
|---|---|
分子量 |
356.74 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClN2O6S/c14-23(21,22)6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) |
InChI 键 |
BUYYYDYZKHIROD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
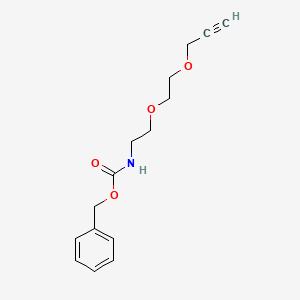

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
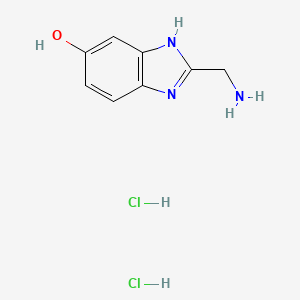
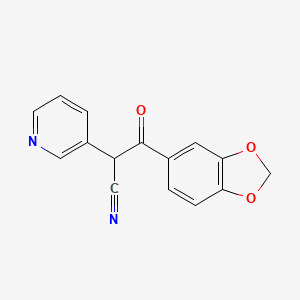
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
